5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities and its role in medicinal chemistry. The presence of both pyridine and pyrimidine moieties in its structure allows it to exhibit a wide range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a suitable catalyst. One common method involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methylamine derivatives.
Scientific Research Applications
5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an enzyme inhibitor, it binds to the active site of prolyl-4-hydroxylase, preventing the enzyme from catalyzing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis, which is beneficial in the treatment of fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine structure and exhibits antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine:
Uniqueness
5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its dual pyridine and pyrimidine moieties, which confer a broad spectrum of biological activities. Its ability to inhibit prolyl-4-hydroxylase and reduce collagen synthesis sets it apart from other similar compounds, making it a valuable candidate for the development of anti-fibrotic drugs.
Properties
CAS No. |
860451-11-2 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-(pyridin-2-yliminomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H8N4O3/c15-8-6(9(16)14-10(17)13-8)5-12-7-3-1-2-4-11-7/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
QTYMVBBHCBINBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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